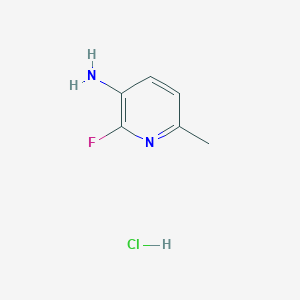
N-Boc-5-bromo-2-fluoro-D-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-5-bromo-2-fluoro-D-phenylalanine: is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 5-position, and a fluorine atom at the 2-position on the phenyl ring. This compound is primarily used in peptide synthesis and medicinal chemistry research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-5-bromo-2-fluoro-D-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using a Boc group to prevent unwanted reactions during subsequent steps.
Bromination: The phenyl ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: The 2-position of the phenyl ring is fluorinated using a fluorinating reagent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-Boc-5-bromo-2-fluoro-D-phenylalanine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Peptide Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azido or thiol-substituted phenylalanine derivatives can be formed.
Deprotected Amino Acid: The free amino acid is obtained after Boc group removal.
Peptides: Peptide chains incorporating this compound are synthesized.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: N-Boc-5-bromo-2-fluoro-D-phenylalanine is used as a building block in the synthesis of peptides with specific structural and functional properties.
Biology:
Protein Engineering: It is incorporated into proteins to study the effects of bromine and fluorine substitutions on protein structure and function.
Medicine:
Drug Development: This compound is explored for its potential in developing novel pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: It is used in the development of new materials with unique properties due to the presence of bromine and fluorine atoms.
Mécanisme D'action
The mechanism by which N-Boc-5-bromo-2-fluoro-D-phenylalanine exerts its effects is primarily through its incorporation into peptides and proteins. The bromine and fluorine atoms can influence the electronic and steric properties of the molecule, affecting its interactions with biological targets. These modifications can alter the binding affinity, specificity, and overall activity of the resulting peptides or proteins.
Comparaison Avec Des Composés Similaires
N-Boc-2-bromo-5-fluoro-DL-phenylalanine: This compound is similar but exists as a racemic mixture of D- and L-forms.
N-Boc-5-bromo-2-fluoro-L-phenylalanine: The L-enantiomer of the compound.
Uniqueness: N-Boc-5-bromo-2-fluoro-D-phenylalanine is unique due to its specific stereochemistry (D-form) and the presence of both bromine and fluorine atoms, which can significantly influence its chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H17BrFNO4 |
|---|---|
Poids moléculaire |
362.19 g/mol |
Nom IUPAC |
(2R)-3-(5-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
Clé InChI |
GMCNCAWDRLFCEF-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)Br)F)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cis-Hexahydro-2H-Furo[3,2-B]PyrroleOxalate](/img/structure/B13041190.png)
![2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13041197.png)

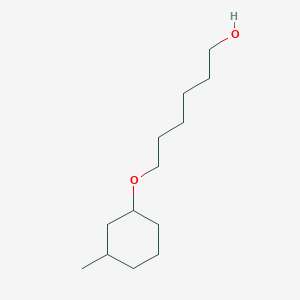
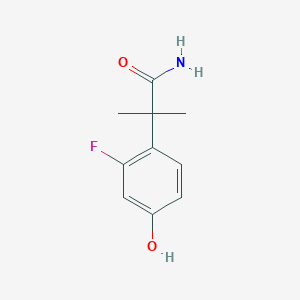
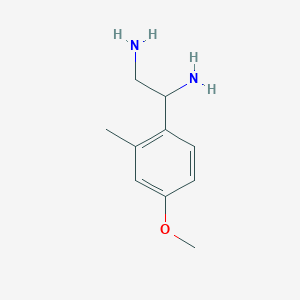
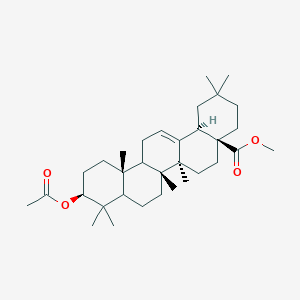
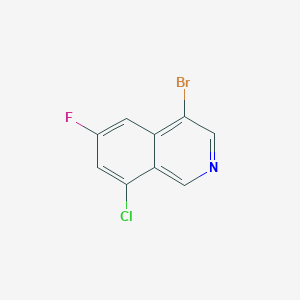
![7-Methoxy-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B13041259.png)


![4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B13041283.png)
